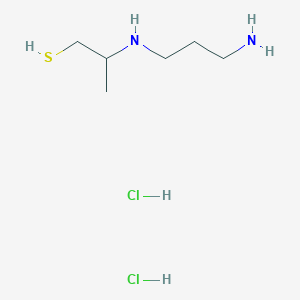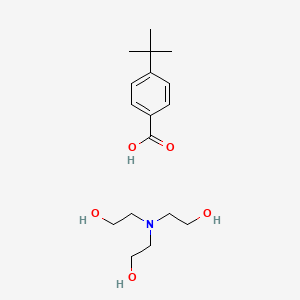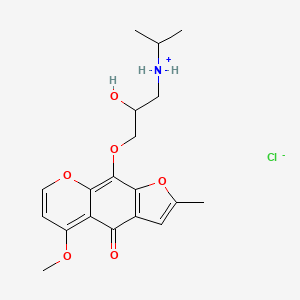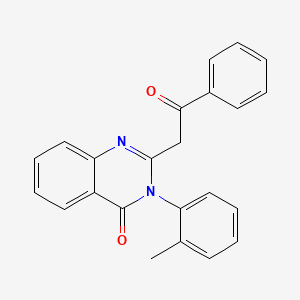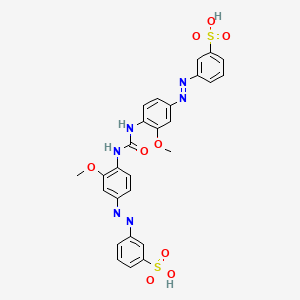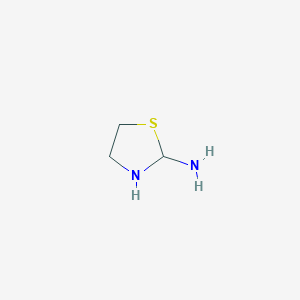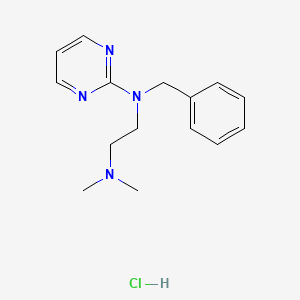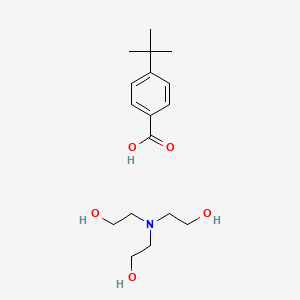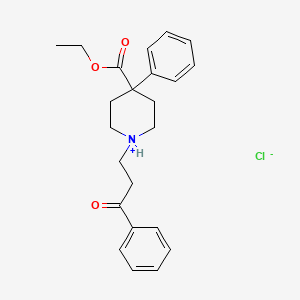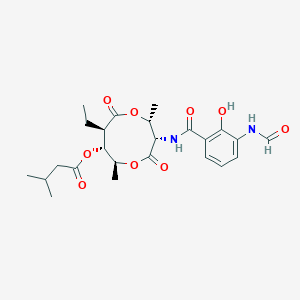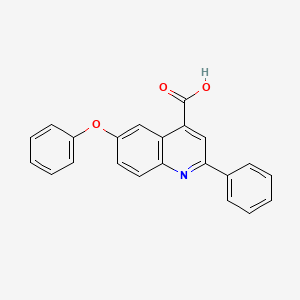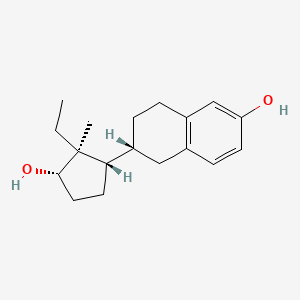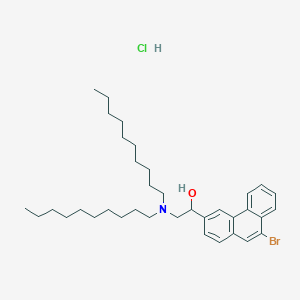![molecular formula C14H18N2O3 B13755826 (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate CAS No. 1169393-56-9](/img/structure/B13755826.png)
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is a chiral compound that belongs to the class of carbamates It features a benzo[d]oxazole moiety, which is a fused heterocyclic structure containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Chiral Center: The chiral center can be introduced by reacting the benzo[d]oxazole derivative with a chiral auxiliary or chiral catalyst to ensure the desired stereochemistry.
Carbamate Formation: The final step involves the reaction of the chiral benzo[d]oxazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Reduction: Reduction of the benzo[d]oxazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized benzo[d]oxazole derivatives
Reduction: Reduced benzo[d]oxazole derivatives
Substitution: Substituted carbamate derivatives
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can bind to active sites, altering the enzyme’s activity or receptor’s signaling pathways . This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler structure lacking the carbamate group.
Oxazoline: Contains a five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to oxazoline but with a different substitution pattern.
Uniqueness
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is unique due to its chiral center and the presence of both benzo[d]oxazole and carbamate functionalities. This combination imparts specific chemical and biological properties that are not observed in simpler analogs .
Eigenschaften
CAS-Nummer |
1169393-56-9 |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(1,3-benzoxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-9(15-13(17)19-14(2,3)4)12-16-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3,(H,15,17)/t9-/m0/s1 |
InChI-Schlüssel |
LTCPNPQUOAOESZ-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


